molecular formula C22H32O16 B13853454 2,3,4,3',4'-Penta-O-acetylsucrose-d6

2,3,4,3',4'-Penta-O-acetylsucrose-d6

Cat. No.: B13853454
M. Wt: 558.5 g/mol
InChI Key: UMOFHQSJMUINFR-QCURXUJTSA-N
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Description

2,3,4,3',4'-Penta-O-acetylsucrose-d6 is a useful research compound. Its molecular formula is C22H32O16 and its molecular weight is 558.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3,4,3',4'-Penta-O-acetylsucrose-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4,3',4'-Penta-O-acetylsucrose-d6 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H32O16

Molecular Weight

558.5 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-2-[(2S,3S,4R,5R)-3,4-diacetyloxy-2,5-bis[dideuterio(hydroxy)methyl]oxolan-2-yl]oxy-6-[dideuterio(hydroxy)methyl]oxan-4-yl] acetate

InChI

InChI=1S/C22H32O16/c1-9(26)31-16-14(6-23)36-21(19(34-12(4)29)18(16)33-11(3)28)38-22(8-25)20(35-13(5)30)17(32-10(2)27)15(7-24)37-22/h14-21,23-25H,6-8H2,1-5H3/t14-,15-,16-,17-,18+,19-,20+,21-,22+/m1/s1/i6D2,7D2,8D2

InChI Key

UMOFHQSJMUINFR-QCURXUJTSA-N

Isomeric SMILES

[2H]C([2H])([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)C([2H])([2H])O)OC(=O)C)OC(=O)C)C([2H])([2H])O)OC(=O)C)OC(=O)C)OC(=O)C)O

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC2(C(C(C(O2)CO)OC(=O)C)OC(=O)C)CO)CO

Origin of Product

United States

Contextual Framework and Research Significance

Overview of Acetylated Sucrose (B13894) Derivatives in Carbohydrate Chemistry

Sucrose, a readily available and inexpensive disaccharide composed of glucose and fructose (B13574) units, is a foundational molecule in carbohydrate chemistry. byjus.comlibretexts.org Its derivatives, particularly acetylated forms, are of significant interest. Acetylated sucrose derivatives are compounds where one or more of the eight hydroxyl (-OH) groups on the sucrose molecule have been replaced by an acetyl (-OCOCH3) group through esterification. scispace.comresearchgate.net The degree of acetylation can range from a single substitution to the fully substituted sucrose octaacetate. wikipedia.org

These derivatives are highly valuable as synthetic intermediates. nist.gov The acetyl groups can function as protecting groups, temporarily blocking the reactivity of certain hydroxyls while chemical modifications are performed on other parts of the molecule. nist.gov This strategy is fundamental for achieving regioselectivity in the synthesis of complex carbohydrate structures. Because the acetyl linkage is comparatively stable but can be readily removed, it allows for controlled, stepwise synthesis. nist.gov

Beyond their role in synthesis, sucrose esters, including acetates, exhibit amphipathic properties, meaning they have both hydrophilic (water-attracting) and lipophilic (fat-attracting) parts. wikipedia.org This makes them effective surfactants and emulsifiers, with applications in the food, cosmetics, and pharmaceutical industries. wikipedia.orgnih.govbohrium.com The properties and applications of these esters are highly dependent on the number and position of the acetyl groups. tandfonline.com For instance, partially acetylated sucroses serve as key intermediates in the production of other commercially important compounds, such as the high-intensity sweetener sucralose (B1001). pharmaffiliates.comnih.gov

Specific Significance of 2,3,4,3',4'-Penta-O-acetylsucrose-d6 as a Labeled Intermediate and Analytical Standard

2,3,4,3',4'-Penta-O-acetylsucrose-d6 is a specifically designed sucrose derivative that combines the features of a partially acetylated sucrose with the analytical advantages of deuterium (B1214612) labeling. This molecule has five acetyl groups located at the 2, 3, and 4 positions of the glucose ring and the 3' and 4' positions of the fructose ring. The "-d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium. clearsynth.comcymitquimica.com

The primary significance of this compound lies in its dual role as a labeled intermediate and an analytical standard. As a labeled intermediate, it is used in the multi-step synthesis of more complex, isotopically labeled molecules. Its non-deuterated counterpart is a known precursor in the synthesis of sucralose. pharmaffiliates.com Consequently, 2,3,4,3',4'-Penta-O-acetylsucrose-d6 serves as a valuable building block for producing deuterated sucralose and related derivatives, which are essential for advanced metabolic, environmental, and food science research.

As an internal standard, 2,3,4,3',4'-Penta-O-acetylsucrose-d6 is invaluable for quantitative analytical methods, particularly those involving chromatography coupled with mass spectrometry (e.g., LC-MS or GC-MS). When analyzing samples for the presence of its non-labeled analog or related sucrose esters, a known quantity of the deuterated standard is added. This allows for precise quantification by correcting for any sample loss during preparation or variations in instrument response.

Table 2: Chemical Properties of 2,3,4,3',4'-Penta-O-acetylsucrose-d6

Property Value
Synonyms 3,4-Di-O-acetyl-ß-D-fructofuranosyl-d6 a-D-Glucopyranoside 2,3,4-triacetate; 2,3,4,3',4'-Pentaacetylsucrose-d6 clearsynth.com
Molecular Formula C₂₂H₂₆D₆O₁₆
Molecular Weight 558.52 g/mol clearsynth.com
Primary Roles Labeled Intermediate, Analytical Standard

Historical Development and Evolution of Synthetic Strategies for Sucrose Acetates

The chemistry of sucrose acetates has a history spanning over a century. One of the first sucrose esters to be described was sucrose octaacetate, prepared by Herzfeld in 1880. wikipedia.org Early synthetic methods for creating sucrose esters involved classical condensation reactions, for example, using an acid chloride and a solvent such as pyridine (B92270). wikipedia.org

A central challenge in sucrose chemistry has always been achieving regioselectivity. mssm.edu With eight different hydroxyl groups, each with varying reactivity, controlling the precise location of acetylation is difficult. Early methods often resulted in a complex mixture of variously substituted products. The evolution of synthetic strategies has therefore focused on developing methods for the regioselective acylation of sucrose to produce specific isomers in high yield. mssm.edudntb.gov.ua

Chemical synthesis strategies have been refined over the years. This includes the use of various catalysts to influence the reaction's outcome. Studies have compared catalysts like zinc chloride, pyridine, and sodium acetate (B1210297), which can result in different yields of the acetylated product. scispace.comresearchgate.net Another approach involves using protecting groups to block certain hydroxyls, directing the acetylation to the desired positions.

More recently, enzymatic synthesis has emerged as a powerful alternative to traditional chemical methods. mssm.edu Enzymes, particularly lipases, can catalyze the esterification of sucrose under milder reaction conditions and often with much higher regioselectivity. nih.govtandfonline.com This approach is not only more efficient for producing specific isomers but is also considered a more environmentally friendly "green chemistry" method. The industrial production of sucrose esters often relies on interesterification, where fatty acids are transferred from another ester to sucrose at high temperatures. wikipedia.orgtandfonline.com These advancements in synthetic strategies have been crucial for making specific sucrose acetates like 2,3,4,3',4'-Penta-O-acetylsucrose readily available for use as intermediates in various applications. bohrium.com

Table 3: Comparison of Synthetic Strategies for Sucrose Acetates

Synthesis Method Key Features Advantages Disadvantages
Classical Chemical Synthesis Uses acylating agents (e.g., acetic anhydride) and catalysts (e.g., pyridine, ZnCl₂). scispace.comwikipedia.org Well-established, can produce fully substituted products. Often lacks regioselectivity, can require harsh conditions and toxic reagents. mssm.edu
Regioselective Chemical Synthesis Employs protecting groups or specific catalysts to target certain hydroxyl groups. rsc.org Allows for the synthesis of specific isomers. Often requires multiple steps (protection/deprotection), increasing complexity.
Enzymatic Synthesis Utilizes enzymes like lipases to catalyze esterification. nih.govtandfonline.com High regioselectivity, mild reaction conditions, environmentally friendly. tandfonline.com Enzyme cost and stability can be limiting factors.
Industrial Transesterification Reaction of sucrose with fatty acid esters at high temperatures. tandfonline.com Suitable for large-scale production. High energy consumption, potential for sucrose degradation. tandfonline.com

Synthetic Methodologies and Deuteration Strategies

Precursor Synthesis and Regioselective Acetylation Protocols for Sucrose (B13894)

The preparation of 2,3,4,3',4'-penta-O-acetylsucrose hinges on the ability to selectively acetylate five of the eight hydroxyl groups on the sucrose molecule. This is achieved through carefully designed protection and deprotection sequences.

A common and effective strategy for achieving regioselective acetylation of sucrose involves the use of bulky protecting groups that preferentially react with the primary hydroxyl groups (at positions 6, 1', and 6'). The trityl (triphenylmethyl) group is a widely used protecting group for this purpose due to its steric hindrance.

The synthesis typically proceeds through the following steps:

Tritylation: Sucrose is reacted with trityl chloride in a suitable solvent like pyridine (B92270). The sterically demanding trityl group selectively reacts with the primary hydroxyl groups at positions 6, 1', and 6' to form 6,1',6'-tri-O-tritylsucrose.

Acetylation: The remaining five free secondary hydroxyl groups (at positions 2, 3, 4, 3', and 4') of the tritylated sucrose are then acetylated using an acetylating agent such as acetic anhydride (B1165640) in the presence of a base like pyridine or sodium acetate (B1210297). This yields 2,3,4,3',4'-penta-O-acetyl-6,1',6'-tri-O-tritylsucrose.

Detritylation: The final step in the precursor synthesis is the removal of the trityl protecting groups. This is typically achieved under acidic conditions, for example, by bubbling hydrogen chloride gas through a solution of the protected compound in a non-polar solvent like toluene. This selective deprotection yields the desired 2,3,4,3',4'-penta-O-acetylsucrose.

StepReagents and ConditionsIntermediate/Product
Tritylation Sucrose, Trityl chloride, Pyridine6,1',6'-tri-O-tritylsucrose
Acetylation Acetic anhydride, Pyridine/Sodium acetate2,3,4,3',4'-penta-O-acetyl-6,1',6'-tri-O-tritylsucrose
Detritylation Hydrogen chloride, Toluene2,3,4,3',4'-Penta-O-acetylsucrose

Enzymatic and chemoenzymatic methods offer an alternative, often more regioselective, approach to the synthesis of sucrose esters. Lipases and proteases are commonly employed for the acylation and deacylation of sucrose derivatives. While a direct enzymatic synthesis of 2,3,4,3',4'-penta-O-acetylsucrose is not prominently documented, enzymatic deacetylation of peracetylated sucrose (sucrose octaacetate) can yield various hepta- and hexa-acetylated isomers.

For instance, specific lipases can selectively hydrolyze acetyl groups at certain positions, which could potentially be part of a more complex chemoenzymatic route to the desired penta-acetate. However, multi-step chemical protection and deprotection strategies remain the more established method for synthesizing this specific isomer.

Deuteration Mechanisms and Isotopic Incorporation Techniques

The introduction of deuterium (B1214612) into the sucrose molecule to produce the -d6 variant requires specific isotopic labeling techniques. The most plausible approach involves a site-specific hydrogen-deuterium (H-D) exchange.

A highly effective method for the site-specific deuteration of carbohydrates is the heterogeneous ruthenium-on-carbon (Ru/C) catalyzed H-D exchange reaction in deuterium oxide (D₂O). nih.gov This technique allows for the direct exchange of hydrogen atoms for deuterium atoms on the carbon atoms that are adjacent to free hydroxyl groups. nih.gov

To synthesize 2,3,4,3',4'-Penta-O-acetylsucrose-d6, the deuteration step would ideally be performed on a sucrose molecule where the hydroxyl groups at the desired positions for deuteration are free, while other positions are protected. Considering the target molecule, it is likely that the deuteration is carried out on unprotected sucrose prior to the acetylation steps. The H-D exchange would occur at the carbon atoms adjacent to the hydroxyl groups. The exact positions of the six deuterium atoms in "2,3,4,3',4'-Penta-O-acetylsucrose-d6" are not explicitly defined by the name alone without further spectroscopic data, but a common labeling pattern involves the methylene (B1212753) groups.

A plausible synthetic sequence would be:

Deuteration of Sucrose: Unprotected sucrose is subjected to Ru/C-catalyzed H-D exchange in D₂O under a hydrogen (or deuterium) atmosphere. This would lead to the incorporation of deuterium at various positions on the sucrose backbone.

Regioselective Acetylation of Deuterated Sucrose: The resulting deuterated sucrose would then undergo the multi-step protection and deprotection sequence as described in section 2.1.1 to yield the final 2,3,4,3',4'-Penta-O-acetylsucrose-d6.

Deuteration ParameterDescription
Catalyst Ruthenium on Carbon (Ru/C)
Deuterium Source Deuterium Oxide (D₂O)
Reaction Type Heterogeneous Catalytic Hydrogen-Deuterium Exchange
Site of Deuteration Carbons adjacent to free hydroxyl groups nih.gov

The successful incorporation of deuterium and the isotopic purity of the final compound are critical parameters that must be evaluated. This is typically achieved using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular weight of the deuterated compound. rsc.org The mass shift compared to the non-deuterated analogue confirms the incorporation of deuterium atoms. By analyzing the isotopic distribution of the molecular ion peak, the percentage of molecules containing the desired number of deuterium atoms (in this case, six) can be calculated, thus providing the isotopic enrichment. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR are powerful tools for determining the location and extent of deuteration. rsc.org In the ¹H NMR spectrum, the disappearance or reduction in the intensity of signals corresponding to specific protons indicates that they have been replaced by deuterium. rsc.org Conversely, the ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated. Quantitative NMR techniques can be used to determine the site-specific isotopic purity. nih.gov

Purification Techniques for Synthetic Intermediates and Final Deuterated Compound

Purification of the intermediates and the final deuterated product is essential to remove unreacted starting materials, reagents, and by-products. The purification methods are generally similar for both the deuterated and non-deuterated compounds.

Common purification techniques include:

Chromatography:

Silica (B1680970) Gel Column Chromatography: This is a widely used method for separating sucrose esters based on their polarity. Different solvent systems can be employed to elute the desired compound.

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be used for the analytical and preparative separation of sucrose acetates. nih.gov

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of reactions and for preliminary separation analysis.

Crystallization: If the compound is a solid, crystallization from a suitable solvent or solvent mixture can be an effective method for purification.

Extraction: Liquid-liquid extraction is often used during the work-up of reactions to separate the product from water-soluble impurities.

The choice of purification method depends on the physical and chemical properties of the compound and the nature of the impurities to be removed.

TechniqueApplication
Silica Gel Chromatography Preparative separation of intermediates and final product.
High-Performance Liquid Chromatography (HPLC) Analytical and semi-preparative purification of sucrose acetates. nih.gov
Crystallization Final purification of solid products.
Liquid-Liquid Extraction Work-up procedure to remove soluble impurities.

Analysis of Side Products and Reaction By-products in the Synthesis of 2,3,4,3',4'-Penta-O-acetylsucrose-d6

The synthesis of 2,3,4,3',4'-Penta-O-acetylsucrose-d6 is a multi-step process that can generate a variety of side products and by-products. Careful analysis is crucial to ensure the purity of the final compound. The formation of these impurities can arise from both the acetylation and deuteration steps of the synthesis.

The primary challenge in the synthesis of selectively acetylated sucrose derivatives lies in controlling the regioselectivity of the acetylation reaction. Due to the presence of eight hydroxyl groups with varying reactivity on the sucrose molecule, the acetylation process can lead to a complex mixture of partially acetylated sucrose isomers.

Common Side Products from Acetylation:

During the selective acetylation of sucrose to obtain the desired 2,3,4,3',4'-penta-O-acetyl derivative, the incomplete or over-acetylation of the sucrose molecule is a significant source of impurities. This leads to the formation of a range of sucrose acetates with varying degrees of acetylation.

Under-acetylated Sucrose Derivatives: Mono-, di-, tri-, and tetra-O-acetylsucrose regio-isomers are common by-products resulting from incomplete acetylation.

Over-acetylated Sucrose Derivatives: Hexa-, hepta-, and octa-O-acetylsucrose can be formed if the reaction conditions are not carefully controlled, leading to the acetylation of the hydroxyl groups intended to remain free.

Isomeric Penta-O-acetylsucrose Derivatives: Besides the target molecule, other isomers of penta-O-acetylsucrose can be produced. The relative reactivity of the hydroxyl groups on sucrose can lead to acetylation at undesired positions.

Another significant side reaction is acetyl migration . Under certain conditions, particularly during purification or subsequent reaction steps, an acetyl group can move from one hydroxyl group to another. For instance, an acetyl group at the C4 position can migrate to the C6 position. cdnsciencepub.com

By-products from Deuteration:

The introduction of deuterium atoms into the molecule also presents opportunities for the formation of by-products. The specific by-products will depend on the deuteration strategy employed. For instance, if a hydrogen-deuterium exchange reaction is used with a catalyst like Raney nickel in heavy water (D₂O), side reactions can occur. nih.gov

Incomplete Deuteration: The exchange reaction may not go to completion, resulting in a mixture of molecules with varying levels of deuteration.

Epimerization: Prolonged exposure to certain catalysts can lead to changes in the stereochemistry at some carbon centers.

Analytical Techniques for Identification and Quantification:

A combination of chromatographic and spectroscopic techniques is essential for the separation, identification, and quantification of side products and by-products.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the various acetylated sucrose isomers. nih.gov Reverse-phase columns, such as C18, are often used for this purpose. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for the structural elucidation of the desired product and any impurities. scispace.com NMR can confirm the positions of the acetyl groups and the deuterium labels. scispace.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the products and to confirm the degree of deuteration.

The analysis of a crude reaction mixture from a synthesis targeting a specific acetylated sucrose, such as 6-O-acetyl sucrose, has revealed the presence of unreacted sucrose, various mono-acetyl sucrose isomers, and di-acetyl sucrose isomers. nih.gov These findings highlight the complexity of the product mixture that can be expected in the synthesis of any selectively acetylated sucrose derivative.

A summary of potential side products and by-products is presented in the table below.

Type of Impurity Specific Examples Origin
Under-acetylated SucroseMono-O-acetylsucrose, Di-O-acetylsucrose, Tri-O-acetylsucrose, Tetra-O-acetylsucroseIncomplete acetylation
Over-acetylated SucroseHexa-O-acetylsucrose, Hepta-O-acetylsucrose, Octa-O-acetylsucroseOver-acetylation
Isomeric ProductsOther Penta-O-acetylsucrose isomersLack of complete regioselectivity
Rearrangement ProductsProducts of acetyl migration (e.g., 2,3,6,3',4'-Penta-O-acetylsucrose)Isomerization during reaction or workup
Deuteration-related By-productsPartially deuterated speciesIncomplete H-D exchange
EpimersCatalyst-induced isomerization

Table 1. Potential Side Products and By-products in the Synthesis of 2,3,4,3',4'-Penta-O-acetylsucrose-d6

Advanced Spectroscopic Characterization and Isotopic Labeling Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the characterization of 2,3,4,3',4'-Penta-O-acetylsucrose-d6. Through a combination of ¹H, ¹³C, and ²H NMR experiments, a comprehensive understanding of its chemical structure and the precise locations of the isotopic labels can be achieved.

Proton NMR spectroscopy provides a detailed picture of the hydrogen environment within a molecule. For 2,3,4,3',4'-Penta-O-acetylsucrose-d6, ¹H NMR is instrumental in confirming the sites of deuteration and in assigning the remaining proton signals of the sucrose (B13894) backbone.

The ¹H NMR spectrum of 2,3,4,3',4'-Penta-O-acetylsucrose-d6 is characterized by the absence of signals corresponding to the acetyl methyl protons at the 2, 3, 4, 3', and 4' positions, as these have been replaced by deuterium (B1214612). This directly confirms the successful and specific isotopic labeling. The remaining signals correspond to the protons of the sucrose backbone and any non-deuterated acetyl groups.

The chemical shifts of the sucrose backbone protons are influenced by the presence of the acetyl groups, which are electron-withdrawing and cause a downfield shift (to higher ppm values) of adjacent protons compared to unsubstituted sucrose. The anomeric proton of the glucose unit (H-1) typically appears as a doublet at the lowest field among the ring protons due to its unique electronic environment.

Signal integration is a critical tool in ¹H NMR for determining the relative number of protons giving rise to each resonance. In the spectrum of 2,3,4,3',4'-Penta-O-acetylsucrose-d6, the integration values for the sucrose backbone protons would each correspond to a single proton, confirming their individual assignments. The absence of a large integrated signal in the typical acetyl methyl region (around 2.0-2.2 ppm) further corroborates the deuteration at the specified positions.

Table 1: Hypothetical ¹H NMR Chemical Shifts and Integration for 2,3,4,3',4'-Penta-O-acetylsucrose-d6

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
H-15.45d1H
H-24.88dd1H
H-35.48t1H
H-45.05t1H
H-54.25m1H
H-6a, H-6b4.20m2H
H-1'a, H-1'b3.70m2H
H-3'5.50d1H
H-4'5.35t1H
H-5'4.15m1H
H-6'a, H-6'b3.80m2H

Note: This is a hypothetical data table based on known chemical shifts for acetylated sucrose derivatives.

Spin-spin coupling, observed as the splitting of NMR signals into multiplets, provides valuable information about the connectivity of protons and their dihedral angles. The magnitude of the splitting, known as the coupling constant (J), is crucial for conformational analysis.

In 2,3,4,3',4'-Penta-O-acetylsucrose-d6, the coupling patterns of the ring protons are used to confirm their assignments and to deduce the stereochemistry and conformation of the glucopyranosyl and fructofuranosyl rings. For instance, a large J-value (typically 8-10 Hz) between two adjacent protons on a pyranose ring indicates a trans-diaxial relationship, which is consistent with a chair conformation. Smaller J-values are indicative of axial-equatorial or equatorial-equatorial relationships. The analysis of these coupling constants helps to establish the three-dimensional structure of the molecule in solution.

Table 2: Representative Proton-Proton Coupling Constants (J-values) for Sucrose Backbone

Coupled ProtonsJ-value (Hz)Dihedral Angle Information
J(H-1, H-2)3.7Gauche relationship
J(H-2, H-3)9.8Trans-diaxial relationship
J(H-3, H-4)9.5Trans-diaxial relationship
J(H-4, H-5)9.8Trans-diaxial relationship
J(H-3', H-4')5.5Cis relationship
J(H-4', H-5')5.8Cis relationship

Note: These are typical J-values for sucrose derivatives.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 2,3,4,3',4'-Penta-O-acetylsucrose-d6 gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for a complete carbon count and structural verification. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. The attachment of acetyl groups causes a downfield shift of the directly bonded carbon and can also influence the shifts of adjacent carbons.

The substitution of protons with deuterium in the acetyl groups leads to observable isotope effects on the ¹³C NMR chemical shifts. The most significant effect is on the carbonyl carbon of the deuterated acetyl group, which will experience a small upfield shift (to lower ppm values) due to the slightly different vibrational properties of the C-D bond compared to the C-H bond. This is a two-bond isotope effect (²J_C,D). Smaller, long-range isotope effects may also be observed on the sucrose backbone carbons, providing further confirmation of the sites of deuteration. These upfield shifts are typically on the order of 0.1 to 0.5 ppm.

Table 3: Hypothetical ¹³C NMR Chemical Shifts for 2,3,4,3',4'-Penta-O-acetylsucrose-d6

Carbon AssignmentChemical Shift (δ, ppm)Expected Deuterium Isotope Effect
C-190.1Minor long-range effect
C-270.5Minor long-range effect
C-370.8Minor long-range effect
C-468.0Minor long-range effect
C-572.0Minor long-range effect
C-661.5No significant effect
C-1'62.8Minor long-range effect
C-2'104.5No significant effect
C-3'76.5Minor long-range effect
C-4'75.0Minor long-range effect
C-5'81.0Minor long-range effect
C-6'63.2No significant effect
C=O (acetyl)169.0 - 171.0Upfield shift of ~0.3 ppm
CH₃ (acetyl)Not observed-

Note: This is a hypothetical data table based on known chemical shifts for acetylated sucrose and general principles of deuterium isotope effects.

Deuterium NMR spectroscopy allows for the direct detection of the deuterium nuclei within the molecule. In the ²H NMR spectrum of 2,3,4,3',4'-Penta-O-acetylsucrose-d6, signals will be observed only for the deuterium atoms in the acetyl groups. This provides unequivocal proof of the location of the isotopic labels. The chemical shifts in ²H NMR are identical to those in ¹H NMR, so the signals for the deuterated acetyl groups would be expected in the region of 2.0-2.2 ppm. The spectrum would likely show a single, broad resonance or multiple closely spaced resonances corresponding to the five deuterated acetyl groups in slightly different chemical environments. This technique is particularly powerful for confirming the success and specificity of the deuteration reaction.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment in Deuterated Contexts

Two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in complex molecules like acetylated sucrose. In a deuterated context, these techniques become even more critical. The replacement of protons with deuterons simplifies ¹H spectra by removing specific signals and their associated couplings, but it also requires a robust methodology to assign the remaining nuclei and confirm the locations of deuteration. nih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu The spectrum displays the standard 1D proton spectrum on both axes, with cross-peaks appearing off the diagonal where coupled protons intersect. sdsu.eduresearchgate.net For 2,3,4,3',4'-Penta-O-acetylsucrose-d6, COSY is used to trace the connectivity of the remaining protons within the glucose and fructose (B13574) rings, helping to build fragments of the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to (¹J coupling). youtube.com The resulting 2D map has a ¹H spectrum on one axis and a ¹³C spectrum on the other, with each peak indicating a direct C-H bond. youtube.comgithub.io This is crucial for assigning carbon signals and confirming which positions on the sucrose backbone retain protons. Carbons bonded only to deuterium will be absent from the HSQC spectrum, directly confirming the sites of isotopic labeling.

The combined application of these techniques allows for the complete and confident assignment of all ¹H and ¹³C chemical shifts, even with the added complexity of isotopic labeling.

Table 1: Hypothetical 2D NMR Correlations for a Protonated Sucrose Fragment

Proton (¹H) SignalCOSY Correlations (Coupled ¹H)HSQC Correlation (Directly Bonded ¹³C)HMBC Correlations (Long-Range ¹³C)
H-1 (glucose)H-2 (glucose)C-1 (glucose)C-2 (glucose), C-5 (glucose), C-2' (fructose)
H-2 (glucose)H-1, H-3 (glucose)C-2 (glucose)C-1 (glucose), C-3 (glucose), Acetyl C=O
H-6a (fructose)H-6b (fructose)C-6 (fructose)C-5 (fructose), C-1' (fructose)

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone for the analysis of isotopically labeled compounds, providing precise mass information and detailed structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Deuterated Species

High-Resolution Mass Spectrometry (HRMS) is employed to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). rsc.org This precision allows for the determination of an unambiguous elemental formula from the measured exact mass. For 2,3,4,3',4'-Penta-O-acetylsucrose-d6, HRMS serves to confirm the successful synthesis and isotopic enrichment. It can distinguish the target compound from molecules with the same nominal mass but different elemental compositions, such as the unlabeled analog or incompletely acetylated or deuterated species.

Table 2: Comparison of Theoretical Exact Masses

CompoundElemental FormulaNominal MassTheoretical Exact Mass (Monoisotopic)
2,3,4,3',4'-Penta-O-acetylsucrose-d6C₂₂H₂₄D₆O₁₆558558.2174
2,3,4,3',4'-Penta-O-acetylsucroseC₂₂H₃₀O₁₆552552.1432
Tetra-O-acetylsucrose-d6C₂₀H₂₂D₆O₁₅516516.1917

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation of Deuterated Analogs

Tandem mass spectrometry (MS/MS) is a powerful technique where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. wikipedia.orgnationalmaglab.org This process provides a fragmentation pattern that acts as a structural fingerprint of the precursor ion. For deuterated analogs, MS/MS is instrumental in confirming the location of the isotopic labels and understanding the molecule's gas-phase chemistry. spectroscopyonline.comresearchgate.net

The fragmentation pattern in MS/MS is highly sensitive to the molecule's structure, including the specific positions of functional groups. Positional isomers of acetylated sugars, which differ only in the location of the acetyl groups, often yield distinct product ions or different relative abundances of common ions. nih.govarxiv.orgnih.gov By subjecting 2,3,4,3',4'-Penta-O-acetylsucrose-d6 to collision-induced dissociation (CID), specific fragmentation pathways, including glycosidic bond cleavages and cross-ring cleavages, can be observed. acs.org Comparing this fragmentation pattern to that of other known penta-acetylsucrose isomers allows for the confirmation of the acetylation sites. rsc.org For example, the loss of an acetylated fructose or glucose moiety would generate characteristic high-mass fragment ions, while further fragmentation would reveal the acetylation pattern on each ring.

Isotopic labeling is a classic tool for elucidating fragmentation mechanisms in mass spectrometry. spectroscopyonline.comdea.gov The six deuterium atoms in 2,3,4,3',4'-Penta-O-acetylsucrose-d6 act as markers. When the molecule fragments, the deuterium labels will remain with the portion of the molecule where they were originally located. By observing the m/z shift in the product ions compared to the unlabeled analog, one can precisely map which atoms are retained in each fragment. This provides definitive evidence for proposed fragmentation pathways. nih.gov For instance, if a fragment ion shows a mass increase of 6 Da, it must contain all six deuterium atoms, pinpointing its origin to the deuterated part of the sucrose backbone. This tracking allows for a detailed mapping of complex bond cleavages and rearrangements that occur during fragmentation. youtube.com

Table 3: Hypothetical MS/MS Fragmentation and Deuterium Label Tracking

Fragmentation PathwayUnlabeled Fragment (m/z)Deuterated Fragment (m/z)Inference
Loss of acetic acid492 (M-60)498 (M-60) or 497 (M-61)If m/z 498, loss is from a protonated acetyl. If m/z 497, loss involves a deuterium.
Glycosidic Cleavage (B-ion)331 (HexAc₃⁺)331 or 33xMass of B-ion reveals which ring is deuterated.
Glycosidic Cleavage (Y-ion)243 (HexAc₂O⁺)243 or 24xMass of Y-ion reveals which ring is deuterated.

Ionization Techniques (e.g., ESI, MALDI) Optimized for Deuterated Carbohydrates

The analysis of carbohydrates by mass spectrometry requires "soft" ionization techniques that can bring the intact, thermally labile molecules into the gas phase as ions without significant degradation.

Electrospray Ionization (ESI): ESI is a very gentle ionization method well-suited for carbohydrates. youtube.com It typically generates ions directly from a solution, often forming adducts with cations like sodium ([M+Na]⁺) or protons ([M+H]⁺). ccu.edu.twresearchgate.net For deuterated carbohydrates, ESI conditions are generally similar to their unlabeled counterparts. Optimization often involves adjusting the solvent system (e.g., water/acetonitrile (B52724) mixtures) and adding a source of adduct-forming ions (e.g., sodium acetate) to produce a stable and abundant signal of a single ionic species, which is ideal for subsequent MS/MS analysis. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the analyte is co-crystallized with a matrix that absorbs energy from a laser, leading to the desorption and ionization of the analyte. nih.govnih.gov While effective, MALDI can sometimes impart more internal energy than ESI, potentially leading to some in-source decay or fragmentation, especially for sialylated or heavily modified sugars. youtube.com The choice of matrix is critical for successful MALDI analysis of carbohydrates. For acetylated sucrose derivatives, matrices like 2,5-dihydroxybenzoic acid (DHB) are commonly used. Optimization for deuterated compounds focuses on achieving homogeneous crystal formation to ensure reproducible and high-quality spectra.

Both ESI and MALDI are effective for analyzing 2,3,4,3',4'-Penta-O-acetylsucrose-d6, with the choice often depending on the desired sample throughput, coupling to liquid chromatography (ESI), or direct analysis of solids/tissues (MALDI). rsc.org

Advanced Chromatographic Methods for Separation and Quantitative Determination

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of acetylated sucrose (B13894) derivatives. The development of a robust HPLC method is crucial for achieving the desired resolution and sensitivity for 2,3,4,3',4'-Penta-O-acetylsucrose-d6.

The selection of an appropriate stationary phase and the optimization of the mobile phase are critical for the successful separation of acetylated sucrose isomers. Reversed-phase chromatography is a commonly employed mode for this purpose.

Stationary Phase: C18 columns are frequently utilized for the separation of sucrose acetates. fao.orgnih.gov These columns, packed with silica (B1680970) particles chemically bonded with octadecylsilane, provide a nonpolar stationary phase that interacts with the relatively nonpolar acetylated sucrose molecules. Other reversed-phase materials, such as those with C8 bonded phases, have also been used. researchgate.net The choice of stationary phase can significantly impact the resolution of closely related isomers.

Mobile Phase: A mixture of acetonitrile (B52724) and water is a typical mobile phase for the analysis of sucrose acetates on reversed-phase columns. fao.orgnih.govoiv.int The proportion of acetonitrile, the organic modifier, is a key parameter to optimize. An increase in the acetonitrile concentration generally leads to a decrease in the retention time of the acetylated sucrose compounds. For instance, a mobile phase consisting of 3% (v/v) acetonitrile in water has been used to separate regio-isomers of acetyl sucrose and diacetyl sucrose on a C18 column. fao.orgnih.gov Isocratic elution, where the mobile phase composition remains constant throughout the run, is often sufficient for the separation of some isomers. spectralabsci.com However, gradient elution, where the mobile phase composition is changed during the analysis, may be necessary for complex mixtures containing multiple acetylated sucrose derivatives with varying degrees of acetylation. researchgate.net

The following table summarizes typical stationary and mobile phase combinations used in the HPLC analysis of acetylated sucrose compounds.

Stationary PhaseMobile Phase CompositionElution ModeReference
C183% (v/v) Acetonitrile in WaterIsocratic fao.org, nih.gov
C8Methanol/Water GradientGradient researchgate.net
Alkylamine-bonded silica80:20 (v/v) Acetonitrile/WaterIsocratic oiv.int

The choice of detector is paramount for achieving the desired sensitivity and specificity in the analysis of 2,3,4,3',4'-Penta-O-acetylsucrose-d6.

UV Detector: While sugars themselves lack strong UV chromophores, acetylated derivatives can sometimes be detected at low UV wavelengths, such as 191 nm for sucrose 6-acetate. researchgate.net However, direct UV detection of underivatized sugars can be achieved under highly alkaline conditions where they form compounds detectable at 266 nm. nih.gov For acetylated compounds, the carbonyl groups of the acetate (B1210297) moieties may provide some UV absorbance, but sensitivity can be limited.

Refractive Index (RI) Detector: The RI detector is a universal detector that responds to changes in the refractive index of the mobile phase as the analyte elutes. nih.govjasco-global.com It is a standard detector for sugar analysis because it does not require the analyte to have a chromophore. nih.govlcms.cz However, RI detectors are generally less sensitive than UV or MS detectors and are not compatible with gradient elution due to baseline drift caused by changes in the mobile phase composition. glsciences.com

Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer (LC-MS) offers high specificity and sensitivity. scribd.comlcms.cz Mass spectrometry provides information about the molecular weight of the analyte and its fragmentation pattern, which is invaluable for the confident identification of specific isomers. fao.orgnih.gov For a deuterated compound like 2,3,4,3',4'-Penta-O-acetylsucrose-d6, MS is particularly advantageous as it can distinguish the labeled compound from its unlabeled counterpart based on their mass difference. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for the analysis of sucrose esters. researchgate.netresearchgate.net

The following table compares the characteristics of different detectors for the analysis of acetylated sucrose.

DetectorPrincipleAdvantagesDisadvantages
UV Measures the absorption of UV light by the analyte.Relatively simple and cost-effective.Low sensitivity for compounds with weak or no chromophores.
RI Measures the difference in refractive index between the mobile phase and the analyte.Universal detector, does not require a chromophore.Lower sensitivity, not compatible with gradient elution. glsciences.com
MS Measures the mass-to-charge ratio of ionized molecules.High sensitivity and specificity, provides structural information.Higher cost and complexity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Since sucrose and its acetylated derivatives are non-volatile, derivatization is a prerequisite for their analysis by GC. restek.comthermofisher.com

To make sucrose acetates amenable to GC analysis, they must be chemically modified to increase their volatility.

Acetylation: While the compound of interest is already partially acetylated, further acetylation of any remaining free hydroxyl groups can be performed to create the fully acetylated, more volatile sucrose octaacetate. This is a common derivatization method for sugars. restek.com Reagents such as acetic anhydride (B1165640) in the presence of a catalyst like 1-methylimidazole (B24206) can be used for this purpose. nih.gov

Silylation: Another common derivatization technique is silylation, where polar hydroxyl groups are converted to less polar and more volatile trimethylsilyl (B98337) (TMS) ethers. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. nih.gov

The derivatized sample is then injected into the GC-MS system, where the compounds are separated based on their boiling points and polarities on a capillary column and subsequently detected by the mass spectrometer. GC-MS provides excellent chromatographic resolution and detailed mass spectral information for identification and quantification. nih.gov

Chiral Chromatography for Enantiomeric Purity Assessment (if applicable)

Sucrose is an inherently chiral molecule, possessing multiple stereocenters. rsc.orgrsc.org Consequently, its derivatives, including 2,3,4,3',4'-Penta-O-acetylsucrose-d6, are also chiral. Chiral chromatography is a specialized form of chromatography used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. nih.gov

The assessment of enantiomeric purity is crucial in many applications, particularly in the pharmaceutical and food industries, as different enantiomers can have distinct biological activities. Chiral HPLC is the most common technique for this purpose. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. While specific methods for the chiral separation of 2,3,4,3',4'-Penta-O-acetylsucrose-d6 are not readily found in the literature, the principles of chiral chromatography are applicable to this class of compounds. The separation of sugar enantiomers can be achieved either directly on a CSP or indirectly by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a non-chiral column. nih.gov

Applications As an Internal Standard in Analytical Chemistry

Method Development for Quantitative Analysis of Sucrose (B13894) and its Acetylated Derivatives

The quantitative analysis of sucrose and its acetylated forms can be challenging due to their polarity and thermal instability, often requiring derivatization to improve chromatographic behavior and detection sensitivity. researchgate.net The development of robust analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), relies heavily on the use of appropriate internal standards to correct for variability during sample preparation and analysis. researchgate.net

2,3,4,3',4'-Penta-O-acetylsucrose-d6 is an ideal internal standard for methods targeting its non-labeled counterpart or related sucrose esters. Because it is chemically almost identical to the analyte, it exhibits similar behavior during extraction, derivatization, and chromatographic separation. researchgate.net However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the native analyte by a mass spectrometer. By adding a known quantity of the deuterated standard to samples at the beginning of the workflow, any loss of analyte during sample processing can be accurately accounted for by monitoring the ratio of the analyte to the internal standard. This approach is fundamental in developing methods that are both precise and accurate for the analysis of sucrose acetates in various products. nih.gov

Role of 2,3,4,3',4'-Penta-O-acetylsucrose-d6 in Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy quantitative measurements. The method involves introducing a known amount of an isotopically labeled version of the analyte (the "spike") into the sample. The concentration of the native analyte is then determined by measuring the altered isotopic ratio of the analyte-spike mixture via mass spectrometry. assbt.org

The central role of 2,3,4,3',4'-Penta-O-acetylsucrose-d6 in IDMS is to serve as this isotopically enriched spike. Its key advantages include:

Chemical Equivalence: It behaves identically to the endogenous analyte during sample preparation and chromatographic separation, ensuring that any analyte loss or matrix-induced signal suppression affects both the standard and the analyte equally.

Mass Discrimination: It is easily differentiated from the natural analyte by its higher mass, allowing for the precise measurement of the ratio between the labeled and unlabeled forms.

By measuring this ratio, IDMS can effectively cancel out errors arising from sample matrix effects and incomplete analyte recovery, making it one of the most reliable methods for quantification. This is particularly important for trace-level analysis in complex samples where such effects are prominent. researchgate.net

Validation of Analytical Methods Employing Deuterated Internal Standards

Method validation is a critical process that provides documented evidence that an analytical procedure is suitable for its intended purpose. researchgate.net Using a deuterated internal standard like 2,3,4,3',4'-Penta-O-acetylsucrose-d6 is integral to validating the performance characteristics of a quantitative method. demarcheiso17025.com

Accuracy: Accuracy reflects the closeness of a measured value to the true value. gavinpublishers.com In method validation, it is often assessed through recovery studies. Samples are spiked with known concentrations of the non-labeled analyte and quantified against the deuterated internal standard. The percentage of the analyte recovered indicates the method's accuracy. For many applications, recovery rates between 98% and 102% are considered excellent. researchgate.net

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly. researchgate.net It is typically expressed as the relative standard deviation (RSD). The use of a deuterated internal standard significantly improves precision by correcting for random variations in sample injection volume and instrument response. An RSD of less than 2% is often achievable for pharmaceutical analysis, while higher values may be acceptable for complex food or environmental samples depending on the analyte concentration. researchgate.netpfigueiredo.org

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. researchgate.net When using an internal standard, linearity is established by plotting the ratio of the analyte signal to the internal standard signal against the analyte's concentration. A correlation coefficient (r²) greater than 0.999 is often required to demonstrate excellent linearity. demarcheiso17025.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be measured with acceptable precision and accuracy. researchgate.net A deuterated internal standard helps to achieve lower LOD and LOQ values by improving the signal-to-noise ratio and ensuring reliable quantification at trace levels. researchgate.net

The table below summarizes typical acceptance criteria for these validation parameters in analytical methods.

Validation Parameter Description Typical Acceptance Criteria
Accuracy Closeness of the measured value to the true value, often assessed by recovery studies.98-102% recovery for drug products; may vary for other matrices (e.g., 80-110% for trace analysis in food). gavinpublishers.compfigueiredo.org
Precision Agreement among repeated measurements, expressed as Relative Standard Deviation (RSD).RSD ≤ 2% is common; may be higher (e.g., ≤ 15%) for biological or environmental samples at low concentrations. pfigueiredo.org
Linearity Proportionality of the analytical response to the analyte concentration.Correlation coefficient (r²) ≥ 0.999. demarcheiso17025.com
Limit of Quantification (LOQ) Lowest concentration that can be measured with acceptable accuracy and precision.Defined by demonstrating acceptable accuracy and precision at that concentration.

Applications in Complex Sample Matrices (e.g., food analysis, environmental samples for trace sucrose analysis)

The primary advantage of using 2,3,4,3',4'-Penta-O-acetylsucrose-d6 as an internal standard is realized during the analysis of complex sample matrices, where interfering substances can significantly impact the analytical signal.

Food Analysis: In food products like honey, beverages, or confectionary, the sample matrix is intricate and can cause ion suppression or enhancement in mass spectrometry. oup.comffhdj.comcustoms.go.jp A deuterated internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction and reliable quantification of sucrose or its derivatives. For instance, it can be used to detect the adulteration of honey with sucrose. oup.com

Environmental Samples: The analysis of trace levels of sugars in environmental samples such as soil, sediment, or atmospheric aerosols is essential for understanding biogeochemical cycles. researchgate.net These matrices are notoriously complex and variable. The use of a stable isotope-labeled standard like 2,3,4,3',4'-Penta-O-acetylsucrose-d6 is crucial for developing methods capable of accurately measuring trace amounts of sucrose by compensating for extraction inefficiencies and matrix interferences. scribd.com

Investigations into Isomeric Forms and Acyl Migration Phenomena

Characterization and Differentiation of Acetylated Sucrose (B13894) Positional Isomers

The precise location of acetyl groups on the sucrose backbone defines the positional isomer. Differentiating between these isomers is a significant analytical challenge due to their structural similarity. High-resolution nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are primary techniques for this purpose. arxiv.orgresearchgate.net

In ¹H and ¹³C NMR spectroscopy, the chemical environment of each proton and carbon atom is unique, resulting in distinct chemical shifts for each isomer. scispace.com The derivatization of hydroxyl groups to acetyl groups causes nearby proton signals to shift to a lower field (higher ppm values). scispace.com For instance, the protons of the acetyl groups themselves typically appear as sharp singlets between δ 2.0 and δ 2.2 ppm, distinct from the sugar ring protons which are found between δ 3.4 and δ 5.5 ppm. scispace.comunimo.it By using two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), chemists can map the connectivity between protons and carbons, allowing for the unambiguous assignment of acetyl group positions. scispace.com

A method for analyzing a mixture of sucrose acetates involves separation by high-performance liquid chromatography (HPLC) followed by structural identification using 1D and 2D NMR and LC-MS. nih.gov This approach can effectively separate and identify various regio-isomers of mono- and diacetyl sucrose. nih.gov

Below is a data table illustrating typical ¹H NMR chemical shifts that can be used to differentiate acetyl group positions on a sucrose molecule.

Position of Acetyl GroupApproximate ¹H Chemical Shift (ppm) of Ring Proton at Acetylation SiteKey Differentiating Features
C1-OH (Glucose)~5.4-5.7 ppmDownfield shift of the anomeric proton H-1.
C6-OH (Glucose)~4.2-4.5 ppmSignificant shift of the two H-6 protons.
C1'-OH (Fructose)~4.1-4.3 ppmShift in the H-1' protons of the fructose (B13574) unit.
C6'-OH (Fructose)~4.2-4.6 ppmDownfield shift of the H-6' protons.

Mechanistic Studies of Acetyl Group Migration in Sucrose Derivatives

Acyl group migration is a well-documented phenomenon in poly-hydroxyl compounds like sucrose, where an acetyl group moves from one hydroxyl group to another. doria.firesearchgate.net This intramolecular rearrangement is problematic in synthesis and purification, as it can lead to a mixture of isomers. researchgate.netnih.gov The most widely accepted mechanism is base-catalyzed, proceeding through a cyclic orthoester intermediate. researchgate.net This process involves the deprotonation of a free hydroxyl group, which then acts as a nucleophile, attacking the carbonyl carbon of a nearby ester. researchgate.net

The rate and pathway of acetyl group migration are highly dependent on the reaction conditions.

pH: The migration is significantly accelerated under basic conditions, as the mechanism relies on the deprotonation of a hydroxyl group. researchgate.netnih.gov The rate is often linearly dependent on the hydroxide (B78521) ion concentration. nih.govnih.gov Conversely, the migration is very slow at neutral pH and almost non-existent in acidic conditions. doria.fi

Solvent: The polarity of the solvent can influence the migration rate. More polar solvents may stabilize the charged intermediates in the reaction, potentially increasing the rate of migration. researchgate.net

Temperature: As with most chemical reactions, increasing the temperature generally increases the rate of acyl migration. researchgate.net

Catalyst: The presence of acids or bases can catalyze the migration. In acid-catalyzed hydrolysis of acetylated sucrose, rearrangements can occur through the formation of an oxonium ion. scispace.comresearchgate.net

The table below summarizes the effects of various conditions on acetyl migration.

Reaction ConditionEffect on Migration RateRationale
High pH (Basic) IncreasesPromotes deprotonation of hydroxyl groups, facilitating nucleophilic attack. researchgate.net
Low pH (Acidic) DecreasesSuppresses the formation of the required alkoxide nucleophile. doria.fi
Increased Temperature IncreasesProvides the necessary activation energy for the rearrangement. researchgate.net
Polar Solvents Generally IncreasesCan stabilize the charged orthoester intermediate. researchgate.net

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. In the context of acetyl migration, using a deuterated acetyl group, as in 2,3,4,3',4'-Penta-O-acetylsucrose-d6, allows researchers to track the movement of a specific acetyl group without ambiguity. nih.gov

The deuterium (B1214612) (²H) isotope is a stable, non-radioactive "heavy" isotope of hydrogen. When an acetyl group is deuterated (e.g., -C(O)CD₃), it becomes distinguishable from other non-deuterated acetyl groups in the molecule.

NMR Spectroscopy: In ¹H NMR, the deuterated acetyl group will not produce a signal in the typical methyl proton region (around δ 2.1 ppm). Instead, its presence can be confirmed using ²H NMR spectroscopy. This allows scientists to start with a molecule where the deuterated acetyl group is in a known position and monitor its migration to other positions over time by observing the appearance of new signals in the ²H spectrum or the disappearance of specific hydroxyl protons in the ¹H spectrum as they are replaced by the labeled acetyl group.

Mass Spectrometry: The mass of a deuterated acetyl group is higher than a standard acetyl group. This mass difference can be detected, allowing for the identification of fragments containing the labeled group, which helps in determining its location within the molecule.

This technique provides direct, unequivocal evidence of the migration pathway and helps quantify the rates of isomerization between different positions. nih.gov

Conformation and Stereochemistry of Acetylated Sucrose Isomers

The three-dimensional structure of acetylated sucrose isomers is crucial for understanding their physical and chemical properties. Stereochemistry refers to the spatial arrangement of atoms, while conformation refers to the temporary shapes a molecule can adopt due to bond rotation. washington.edu

High-pressure, high-resolution proton NMR spectroscopy has been used to study the solution structure of fully acetylated sucrose (sucrose octaacetate). researchgate.net These studies indicate that the glucopyranosyl ring of the sucrose molecule predominantly adopts a ⁴C₁ chair conformation. researchgate.net The fructofuranosyl ring is more flexible and typically exists in an envelope conformation. researchgate.net The specific arrangement and number of bulky acetyl groups can influence the preferred conformation and the rotational freedom around the glycosidic bond, which links the glucose and fructose units. semanticscholar.orgsigmaaldrich.com The stereochemistry of the sucrose backbone, with its multiple chiral centers, is fixed, but the positioning of the acetyl groups can create diastereomers with distinct properties. quora.com

Stability and Degradation Pathway Analysis in Analytical Matrices

Chemical Stability Under Various Storage and Analytical Conditions

The chemical stability of 2,3,4,3',4'-Penta-O-acetylsucrose-d6 is influenced by several factors, including pH, temperature, and the solvent matrix. While specific kinetic studies on this deuterated penta-acetylated sucrose (B13894) are not extensively available, its stability can be inferred from the behavior of related sucrose esters.

Sucrose esters are generally stable within a pH range of 4 to 8. wikipedia.org However, outside this range, they are susceptible to hydrolysis. Under acidic conditions (pH < 4), the glycosidic bond is preferentially cleaved, while basic conditions (pH > 8) lead to the hydrolysis of the ester bonds, a process known as saponification. wikipedia.orgnih.gov For sucrose octaacetate, a fully acetylated analogue, studies have shown that it can be formulated at a pH between 4 and 6 and stored at 25°C for short durations (less than 25 days). nih.gov For longer-term stability, refrigeration at 4°C at an optimal pH of 5.40 is recommended. nih.gov Given that 2,3,4,3',4'-Penta-O-acetylsucrose-d6 has free hydroxyl groups, it is likely to be more susceptible to degradation than the fully substituted sucrose octaacetate.

Temperature is another critical factor. Elevated temperatures can accelerate degradation processes. For instance, thermal processing and freezing have been shown to destabilize emulsions formed with sucrose octaacetate. fkit.hr For analytical applications, it is crucial to control the temperature during sample storage and preparation to minimize degradation of the internal standard.

The choice of solvent can also impact stability. While sucrose itself is highly hydrophilic, acetylation increases its lipophilicity. wikipedia.org 2,3,4,3',4'-Penta-O-acetylsucrose-d6 is soluble in many common organic solvents. However, the presence of water in the solvent matrix can facilitate hydrolysis, especially at non-neutral pH. The stability of sucrose fatty acid monoesters has been shown to have excellent long-term stability in a pH range of 5 to 7 at room temperature. nih.gov

Table 1: Inferred Stability of 2,3,4,3',4'-Penta-O-acetylsucrose-d6 under Various Conditions

ConditionFactorInferred Stability Profile
pH Acidic (pH < 4)Prone to glycosidic bond hydrolysis.
Neutral (pH 4-8)Generally stable.
Basic (pH > 8)Susceptible to ester bond hydrolysis (saponification).
Temperature Refrigerated (2-8°C)Enhanced long-term stability.
Room TemperatureSuitable for short-term storage, stability is pH-dependent.
Elevated TemperatureIncreased rate of degradation.
Solvent Aprotic Organic SolventsHigh stability.
Protic Solvents (e.g., with water)Potential for hydrolysis, especially at non-neutral pH.

Identification of Degradation Products and Their Formation Pathways

The degradation of 2,3,4,3',4'-Penta-O-acetylsucrose-d6 can proceed through two primary pathways: hydrolysis of the ester linkages and cleavage of the glycosidic bond.

Ester Hydrolysis: Under basic conditions, the acetyl groups are hydrolyzed, leading to the formation of partially deacetylated sucrose-d6 (B12396156) species and eventually sucrose-d6 itself, along with acetate (B1210297) salts. libretexts.org The presence of free hydroxyl groups on the penta-acetylated molecule may influence the rate and regioselectivity of this hydrolysis compared to fully acetylated sucrose.

Glycosidic Bond Cleavage: Under acidic conditions, the glycosidic bond linking the glucose and fructose (B13574) moieties is susceptible to hydrolysis. nih.gov This would result in the formation of deuterated, acetylated glucose and fructose derivatives. The specific degradation products would be 2,3,4-tri-O-acetylglucose and 3,4-di-O-acetylfructose-d6.

It is also possible for acetyl group migration to occur, particularly under certain pH and temperature conditions, leading to isomeric forms of the penta-acetylsucrose.

Table 2: Potential Degradation Products of 2,3,4,3',4'-Penta-O-acetylsucrose-d6

Degradation PathwayConditionPotential Degradation Products
Ester HydrolysisBasic (pH > 8)Partially deacetylated sucrose-d6 derivatives, Sucrose-d6, Acetate
Glycosidic Bond CleavageAcidic (pH < 4)2,3,4-tri-O-acetylglucose, 3,4-di-O-acetylfructose-d6
Acetyl MigrationVariousIsomers of 2,3,4,3',4'-Penta-O-acetylsucrose-d6

Impact of Degradation on Analytical Performance (e.g., internal standard integrity)

The degradation of an internal standard can have a significant negative impact on the accuracy and precision of an analytical method. scispace.com Stable isotopically labeled internal standards, such as 2,3,4,3',4'-Penta-O-acetylsucrose-d6, are considered ideal because they exhibit similar physical and chemical properties to the analyte, leading to comparable extraction recovery and chromatographic behavior. researchgate.net

However, if the internal standard degrades, its concentration will decrease, leading to an inaccurate calculation of the analyte concentration. The formation of degradation products can also potentially interfere with the detection of the analyte or other components in the sample matrix.

The use of deuterated internal standards can sometimes present its own challenges. Differences in retention times between the deuterated standard and the non-deuterated analyte have been observed, which should be considered during method development. scispace.com Furthermore, the stability of the deuterium (B1214612) label itself is generally high, but in some cases, back-exchange with protic solvents can occur, although this is less likely for deuterium attached to carbon atoms.

Strategies for Enhancing Stability in Research Applications

To ensure the integrity of 2,3,4,3',4'-Penta-O-acetylsucrose-d6 as an internal standard, several strategies can be employed to enhance its stability:

pH Control: Maintaining the pH of the sample and analytical solutions within the stable range of 4 to 8 is crucial. wikipedia.org Buffering the solutions can help to prevent pH shifts that could accelerate degradation.

Temperature Management: Storing stock solutions and samples at refrigerated (2-8°C) or frozen temperatures can significantly slow down degradation rates. nih.gov During sample preparation and analysis, exposure to high temperatures should be minimized.

Solvent Selection: Using aprotic organic solvents for stock solutions can prevent hydrolysis. If aqueous solutions are necessary, they should be prepared fresh and used promptly.

Minimizing Storage Time: The duration of storage for both stock solutions and prepared samples should be kept to a minimum to reduce the opportunity for degradation.

Stability Assessment: It is good practice to perform stability studies of the internal standard in the specific analytical matrix and under the intended storage and analytical conditions to establish its shelf-life and identify any potential degradation issues.

By implementing these strategies, researchers can enhance the stability of 2,3,4,3',4'-Penta-O-acetylsucrose-d6, thereby ensuring its reliability as an internal standard and improving the accuracy and reproducibility of their analytical results.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Improved Regioselectivity and Yields

The synthesis of selectively acetylated sucrose (B13894) derivatives like 2,3,4,3',4'-Penta-O-acetylsucrose-d6 is a significant challenge due to the presence of eight hydroxyl groups with similar reactivity. Current synthetic strategies often result in a mixture of isomers, leading to complex purification processes and low yields. Future research should focus on developing more efficient and regioselective synthetic methodologies.

One promising avenue is the exploration of enzymatic and chemo-enzymatic approaches. Lipases and esterases have demonstrated the ability to selectively acylate or deacylate sucrose derivatives. researchgate.net For instance, lipase (B570770) from Candida cylindracea has been used for the predominant formation of specific hepta-O-acetyl-sucrose isomers from sucrose octaacetate. researchgate.net Investigating a broader range of enzymes and optimizing reaction conditions such as temperature, solvent, and the use of co-solvents could lead to direct and high-yield synthesis of the desired penta-acetylated isomer. researchgate.net The introduction of the deuterium (B1214612) label (d6) can be achieved by using deuterated starting materials or reagents in these optimized synthetic pathways. nih.gov

Another area for development is the use of modern organic synthesis techniques. This includes employing protecting group strategies that offer greater control over which hydroxyl groups are available for acetylation. Furthermore, flow chemistry and microwave-assisted synthesis could accelerate reaction times and improve yields and purity compared to conventional batch methods. fkit.hr Research into novel catalysts, such as solid acid catalysts, could also simplify the process and reduce production costs, making the compound more accessible for wider applications. google.com

Synthetic ApproachPotential AdvantagesResearch Focus
Enzymatic/Chemo-enzymatic High regioselectivity, mild reaction conditions, environmentally friendly.Screening for novel enzymes, optimization of reaction parameters, integration with chemical steps.
Protecting Group Strategies Precise control over acetylation pattern.Development of orthogonal protecting groups for sucrose, improving deprotection efficiency.
Flow Chemistry Improved reaction control, higher yields, enhanced safety.Designing and optimizing flow reactors for carbohydrate chemistry.
Microwave-Assisted Synthesis Reduced reaction times, potential for improved yields.Investigating solvent and catalyst systems suitable for microwave conditions.
Novel Catalysts Cost-effective, reusable, simplified workup.Exploring solid acid catalysts and other heterogeneous catalysts for selective acetylation.

Exploration of Advanced Spectroscopic Techniques for Enhanced Structural Resolution

While standard spectroscopic methods like ¹H and ¹³C NMR are used to characterize acetylated sucrose, advanced techniques can provide a more detailed picture of the three-dimensional structure and conformation of 2,3,4,3',4'-Penta-O-acetylsucrose-d6 in various environments. scispace.com

High-resolution nuclear magnetic resonance (NMR) spectroscopy at high pressures has been utilized to study the solution structure of sucrose octaacetate, revealing the conformation of the glucopyranosyl and fructofuranosyl rings. nih.govresearchgate.net Similar advanced NMR experiments, including two-dimensional techniques (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy, could be applied to 2,3,4,3',4'-Penta-O-acetylsucrose-d6. These studies would definitively confirm the positions of the acetyl groups and elucidate the preferred solution-state conformation, which is influenced by the pattern of acetylation and deuteration.

Furthermore, solid-state NMR could provide invaluable information on the conformation and packing of the molecule in its crystalline form. Other techniques like Fourier-transform infrared spectroscopy (FT-IR) and Raman spectroscopy can probe the vibrational modes of the molecule, offering insights into intermolecular interactions such as hydrogen bonding. researchgate.net Chiroptical methods like circular dichroism (CD) could also be explored to understand its conformational dynamics in solution.

Spectroscopic TechniqueInformation GainedFuture Research Direction
Advanced Solution NMR (2D, NOE) Precise assignment of proton and carbon signals, determination of through-bond and through-space correlations, solution conformation.Detailed conformational analysis in different solvents to understand solvent effects.
Solid-State NMR Conformation and packing in the solid state, identification of polymorphic forms.Correlating solid-state structure with physical properties.
Vibrational Spectroscopy (FT-IR, Raman) Information on functional groups and intermolecular hydrogen bonding.Studying the effects of acetylation and deuteration on vibrational modes.
Chiroptical Spectroscopy (CD) Insights into the molecule's stereochemistry and conformational changes in solution.Monitoring conformational dynamics under varying conditions (e.g., temperature, pH).

Expansion of Applications as a Labeled Standard in Emerging Analytical Fields

2,3,4,3',4'-Penta-O-acetylsucrose-d6 is an intermediate in the synthesis of Sucralose-d6, an isotopically labeled analog of the artificial sweetener sucralose (B1001). usbio.net This highlights its primary role as a labeled internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). The deuterium labels provide a distinct mass shift without significantly altering the chemical properties, making it an ideal standard.

Future research should focus on expanding its application to other emerging analytical fields. In metabolomics, for instance, it could serve as a standard for quantifying sucrose and related metabolites in complex biological matrices. Its use in quantitative NMR (qNMR) is another promising area. qNMR is a powerful technique for determining the purity of organic compounds without the need for an identical reference standard, and well-characterized deuterated molecules are valuable internal standards for this purpose. bipm.org

The compound's utility could also be explored in food authentication and quality control, for example, in the accurate quantification of sucrose derivatives in processed foods and beverages. Furthermore, in environmental analysis, it could be used as a tracer to study the fate and transport of carbohydrates and their derivatives in various environmental systems.

Analytical FieldPotential ApplicationResearch Focus
Metabolomics Internal standard for the quantification of sucrose and related sugars in biological samples.Method development and validation for targeted metabolomic studies.
Quantitative NMR (qNMR) Certified reference material or internal standard for purity assessment of related compounds.Establishing metrological traceability and certifying its purity for use as a primary standard.
Food Science Standard for quality control and authentication of food products containing sucrose derivatives.Developing and validating analytical methods for complex food matrices.
Environmental Science Labeled tracer for studying the environmental fate of carbohydrates.Investigating its stability and transport properties in different environmental compartments.

Theoretical and Computational Chemistry Approaches to Understand Reactivity and Conformation

Theoretical and computational chemistry offers powerful tools to complement experimental studies by providing detailed insights into the molecular properties of 2,3,4,3',4'-Penta-O-acetylsucrose-d6.

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule in different solvents and at various temperatures. nih.gov These simulations can predict the most stable conformations, the flexibility of the glycosidic bond, and the orientation of the acetyl groups, which are crucial for understanding its reactivity and interactions with other molecules.

Density Functional Theory (DFT) calculations can be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies. acs.org Comparing these calculated values with experimental data can aid in the definitive structural assignment and provide a deeper understanding of the electronic structure. DFT can also be used to model the reaction pathways for its synthesis, helping to rationalize the observed regioselectivity and to design more efficient synthetic routes. Investigating the impact of deuteration on the molecule's vibrational modes and potential isotopic effects on its reactivity would be another valuable area of computational study.

Computational MethodResearch GoalPotential Impact
Molecular Dynamics (MD) Simulations To explore the conformational space and dynamics in solution.Understanding the relationship between structure, dynamics, and function; predicting interactions with biological targets.
Density Functional Theory (DFT) To calculate spectroscopic properties (NMR, IR), reaction energies, and transition states.Aiding in structural elucidation, understanding reaction mechanisms, and guiding synthetic efforts.
Quantum Mechanics/Molecular Mechanics (QM/MM) To model enzymatic reactions for its synthesis with high accuracy.Designing biocatalysts with improved selectivity and efficiency.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,3,4,3',4'-Penta-O-acetylsucrose-d6 in a laboratory setting?

  • Methodological Answer : Synthesis involves selective acetylation of sucrose-d6 under anhydrous conditions using acetic anhydride and a catalyst (e.g., pyridine or DMAP). Deuterated starting materials ensure isotopic purity. Critical parameters include reaction temperature (60–80°C), stoichiometric control of acetyl groups, and inert atmosphere to prevent hydrolysis. Post-synthesis, purification via column chromatography or recrystallization is essential to isolate the peracetylated product. NMR (¹H, ¹³C, and ²H) and mass spectrometry are used to confirm isotopic labeling and acetylation sites .

Q. How can researchers verify the structural integrity and isotopic labeling of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ²H NMR confirms deuterium incorporation at specific positions, while ¹H/¹³C NMR identifies acetyl group placement. For example, absence of proton signals at C2, C3, C4, C3', and C4' confirms deuteration.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) detects the molecular ion peak (e.g., [M+Na]⁺) and isotopic distribution. A mass shift of +6 Da compared to non-deuterated analogs validates deuterium incorporation.
  • FT-IR Spectroscopy : Peaks at ~1740 cm⁻¹ (C=O stretch) and ~1220 cm⁻¹ (C-O acetyl) confirm acetylation .

Q. What solvent systems are optimal for dissolving 2,3,4,3',4'-Penta-O-acetylsucrose-d6 in experimental workflows?

  • Methodological Answer : The compound exhibits limited solubility in polar protic solvents (e.g., water) but dissolves readily in chloroform, dichloromethane, or dimethyl sulfoxide (DMSO). For kinetic studies, solubility can be enhanced using co-solvents like acetone:water (4:1 v/v). Pre-saturation of solvents with deuterium oxide (D₂O) minimizes isotopic exchange during dissolution .

Advanced Research Questions

Q. How does deuteration at specific positions influence the compound’s reactivity in glycosylation reactions?

  • Methodological Answer : Deuterium’s kinetic isotope effect (KIE) alters reaction rates and transition states. For example, deuteration at hydroxyl-bearing positions (e.g., C6 or C6') may slow proton transfer steps in acid-catalyzed reactions. Researchers should:

  • Compare kinetic data : Perform parallel reactions with deuterated/non-deuterated analogs under identical conditions (e.g., using TLC or HPLC to monitor progress).
  • Computational modeling : Density Functional Theory (DFT) simulations predict isotopic effects on activation energies and intermediate stability.
  • Isotopic tracing : Use ²H NMR to track deuterium retention during reaction pathways .

Q. What experimental designs are effective for optimizing regioselective deacetylation of this compound?

  • Methodological Answer : A factorial Design of Experiments (DoE) approach minimizes trial-and-error:

  • Variables : Catalyst type (e.g., lipases, acidic/basic conditions), temperature, and solvent polarity.
  • Response surface methodology (RSM) : Models interactions between variables to predict optimal deacetylation at target positions (e.g., C6 or C1').
  • Validation : LC-MS and ¹H NMR quantify deacetylation efficiency and regioselectivity. For enzymatic methods, screen immobilized lipases (e.g., Candida antarctica Lipase B) for selective hydrolysis .

Q. How can contradictions in reported spectral data for peracetylated sugars be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects, isotopic impurities, or instrument calibration. Steps include:

  • Standardized protocols : Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS) for NMR.
  • Cross-laboratory validation : Compare data with reference databases (e.g., NIST Chemistry WebBook) or published spectra of analogous compounds.
  • Error analysis : Quantify signal-to-noise ratios and integration errors in NMR spectra to identify outliers .

Q. What strategies enable the integration of this deuterated compound into metabolic tracing studies?

  • Methodological Answer :

  • Stable Isotope Labeling : Administer 2,3,4,3',4'-Penta-O-acetylsucrose-d6 to cell cultures or model organisms, then track deuterium incorporation into metabolites via LC-MS/MS.
  • Pulse-chase experiments : Monitor acetyl group turnover in glycoconjugates using ²H NMR or isotope-ratio mass spectrometry.
  • Data normalization : Correct for natural abundance of deuterium and isotopic interference using computational tools like XCMS or MetaboAnalyst .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of peracetylated sugars in aqueous environments?

  • Methodological Answer : Stability depends on pH, temperature, and acetyl group positioning. To resolve contradictions:

  • Controlled degradation studies : Incubate the compound under varying pH (2–10) and temperatures (25–60°C), then quantify hydrolysis via HPLC.
  • Comparative kinetics : Use Arrhenius plots to compare degradation rates with non-deuterated analogs.
  • Mechanistic probes : Employ isotopic labeling (e.g., ¹⁸O-water) to trace hydrolysis pathways and identify rate-determining steps .

Methodological Frameworks

Q. Which research frameworks (e.g., PICOT, FINER) are suitable for structuring studies on this compound?

  • Methodological Answer :

  • FINER Framework : Ensure questions are Feasible (e.g., lab-scale synthesis), Interesting (e.g., isotopic effects on reactivity), Novel (e.g., novel glycosylation applications), Ethical (e.g., safe handling of deuterated reagents), and Relevant (e.g., applications in glycobiology).
  • PICOT Framework :
  • Population : Chemical reaction systems involving peracetylated sugars.
  • Intervention : Deuteration at specific positions.
  • Comparison : Non-deuterated analogs.
  • Outcome : Changes in reaction kinetics or product distribution.
  • Time : Short-term (e.g., reaction completion time) vs. long-term (e.g., isotopic stability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.